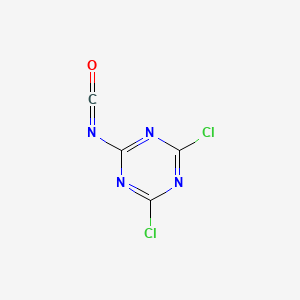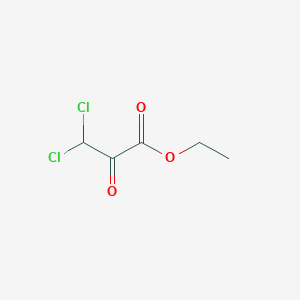
Ethyl 3,3-dichloro-2-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,3-dichloro-2-oxopropanoate is an organic compound with the molecular formula C₅H₆Cl₂O₃ It is a derivative of pyruvic acid, where two chlorine atoms are substituted at the alpha position
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3,3-dichloro-2-oxopropanoate can be synthesized through the chlorination of ethyl pyruvate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as phosphorus pentachloride or thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the alpha position.
Industrial Production Methods: In an industrial setting, the production of ethyl dichloropyruvate may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include steps for the purification and stabilization of the compound to prevent decomposition.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of ethyl dichloropyruvate can lead to the formation of ethyl pyruvate or other reduced derivatives.
Substitution: The chlorine atoms in ethyl dichloropyruvate can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to a variety of substituted pyruvate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl pyruvate or other reduced derivatives.
Substitution: Substituted pyruvate derivatives with various functional groups.
科学研究应用
Ethyl 3,3-dichloro-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of ethyl dichloropyruvate involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This can lead to alterations in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Ethyl pyruvate: A derivative of pyruvic acid without chlorine substitution.
Methyl dichloropyruvate: Similar structure but with a methyl group instead of an ethyl group.
Dichloroacetic acid: Contains two chlorine atoms but lacks the ester functionality.
Uniqueness: Ethyl 3,3-dichloro-2-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two chlorine atoms at the alpha position makes it a versatile intermediate for further chemical transformations. Its ability to undergo various types of reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.
属性
分子式 |
C5H6Cl2O3 |
|---|---|
分子量 |
185.00 g/mol |
IUPAC 名称 |
ethyl 3,3-dichloro-2-oxopropanoate |
InChI |
InChI=1S/C5H6Cl2O3/c1-2-10-5(9)3(8)4(6)7/h4H,2H2,1H3 |
InChI 键 |
QGFBKFLBYIXARC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



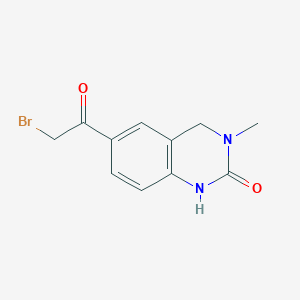

![Methyl 2-(benzo[d]oxazol-5-yl)propanoate](/img/structure/B8546550.png)
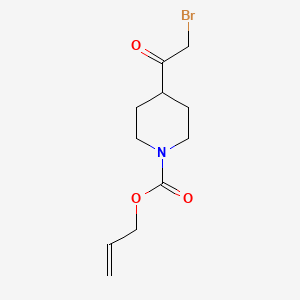

![N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide](/img/structure/B8546577.png)


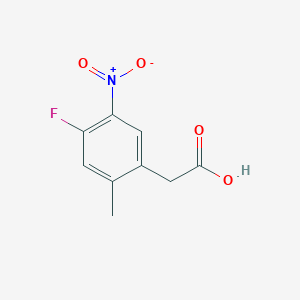

![Carbamic acid,(3-amino-4'-ethyl[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8546616.png)

